1-ethyl-6-phenyl-1H-imidazo[1,2-b]pyrazole
CAS No.: 2098054-73-8
Cat. No.: VC3139919
Molecular Formula: C13H13N3
Molecular Weight: 211.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098054-73-8 |
|---|---|
| Molecular Formula | C13H13N3 |
| Molecular Weight | 211.26 g/mol |
| IUPAC Name | 1-ethyl-6-phenylimidazo[1,2-b]pyrazole |
| Standard InChI | InChI=1S/C13H13N3/c1-2-15-8-9-16-13(15)10-12(14-16)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
| Standard InChI Key | FINNKNLFDDXBHO-UHFFFAOYSA-N |
| SMILES | CCN1C=CN2C1=CC(=N2)C3=CC=CC=C3 |
| Canonical SMILES | CCN1C=CN2C1=CC(=N2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
Molecular Characteristics
1-Ethyl-6-phenyl-1H-imidazo[1,2-b]pyrazole belongs to the class of fused heterocyclic compounds featuring an imidazole ring fused with a pyrazole ring. This structural arrangement creates a planar, aromatic bicyclic system with distinctive electronic properties. The compound contains an ethyl substituent at position 1 of the imidazo[1,2-b]pyrazole core and a phenyl group at position 6, creating a molecule with both hydrophobic and potential hydrogen-bonding characteristics. Its structure combines the nitrogen-rich heterocyclic core with aromatic and aliphatic substituents, resulting in a compound with balanced lipophilicity and potential for interaction with biological targets.
The imidazo[1,2-b]pyrazole scaffold itself represents an important pharmacophore in medicinal chemistry, with the specific 1-ethyl-6-phenyl substitution pattern potentially offering unique bioactivity profiles. This core structure contains multiple nitrogen atoms that can participate in hydrogen bonding, potentially enhancing interactions with biological targets such as enzymes and receptors. The presence of the phenyl group at position 6 introduces additional possibilities for π-π stacking interactions with aromatic amino acid residues in proteins, while the ethyl group at position 1 may influence the compound's lipophilicity and membrane permeability.
Comparative Analysis with Structurally Related Compounds
When comparing 1-ethyl-6-phenyl-1H-imidazo[1,2-b]pyrazole with structurally related compounds, several interesting patterns emerge. For instance, the related compound 1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole (CAS number 2098058-22-9) demonstrates how subtle structural changes can affect physical and chemical properties. The positioning of the phenyl group at position 7 rather than position 6, along with methyl substitutions instead of ethyl, results in altered electronic distributions and potentially different biological activities.
Table 1: Comparison of Physical Properties Between 1-Ethyl-6-phenyl-1H-imidazo[1,2-b]pyrazole and Related Compounds
| Property | 1-Ethyl-6-phenyl-1H-imidazo[1,2-b]pyrazole | 1,6-Dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole | 1-Ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid |
|---|---|---|---|
| Molecular Formula | C₁₄H₁₅N₃ | C₁₃H₁₃N₃ | C₉H₁₁N₃O₂ |
| Molecular Weight | ~225 g/mol | 211.26 g/mol | 193.20 g/mol |
| Structure | Phenyl at position 6, ethyl at position 1 | Phenyl at position 7, methyl at positions 1 and 6 | Carboxylic acid at position 7, methyl at position 6, ethyl at position 1 |
| LogD (estimated) | Moderate | Similar to pruvanserin analogues | Lower than indole analogues |
| Potential H-bond Acceptors | Multiple N atoms | Multiple N atoms | Multiple N atoms plus carboxylic acid |
Studies of similar imidazo[1,2-b]pyrazole derivatives indicate that structural modifications like those in 1-ethyl-6-phenyl-1H-imidazo[1,2-b]pyrazole can significantly impact properties such as aqueous solubility and lipophilicity. For example, when comparing indolyl drug pruvanserin with its 1H-imidazo[1,2-b]pyrazole analogue, researchers observed a lowering in logD (lipophilicity) that translated into significant improvement in aqueous solubility . This suggests that our target compound may also exhibit favorable solubility characteristics compared to similar heterocyclic structures with less polar cores.
Synthesis Methods
Sequential One-Pot Process
The general synthetic pathway typically begins with the formation of pyrazole intermediates, which then undergo cyclization to generate the imidazo[1,2-b]pyrazole scaffold. For the synthesis of 1-ethyl-6-phenyl-1H-imidazo[1,2-b]pyrazole specifically, the process would involve careful selection of starting materials to introduce the ethyl group at position 1 and the phenyl substituent at position 6. Typically, this would require ethyl-substituted hydrazine derivatives and phenyl-containing aldehydes or related precursors.
The reaction conditions for such syntheses often involve microwave irradiation at specific temperatures (typically ranging from 80°C to 150°C), with reaction times of approximately 10 minutes for the initial pyrazole formation step . Following this, room temperature conditions are generally sufficient for the subsequent cyclization and functionalization reactions, with total reaction times typically ranging from 10 to 60 minutes. The resulting products often precipitate from the reaction mixture, allowing for simple filtration, washing with appropriate solvents, and drying to obtain the desired compounds.
Selective Functionalization Approaches
Biological Activities and Applications
Structure-Activity Relationships
Understanding the structure-activity relationships of 1-ethyl-6-phenyl-1H-imidazo[1,2-b]pyrazole and related compounds is crucial for rational drug design and optimization. The position and nature of substituents on the imidazo[1,2-b]pyrazole scaffold significantly influence biological activity, with subtle structural modifications often resulting in substantial changes in potency and selectivity.
Table 2: Structure-Activity Relationship Observations in Imidazo[1,2-b]pyrazole Derivatives
| Structural Feature | Impact on Biological Activity | Potential Relevance to 1-Ethyl-6-phenyl-1H-imidazo[1,2-b]pyrazole |
|---|---|---|
| Position of Phenyl Group | Influences binding to target proteins and receptor selectivity | Phenyl at position 6 may provide optimal orientation for target interactions |
| Alkyl Substitution at N1 | Affects lipophilicity, metabolic stability, and brain penetration | Ethyl group may offer balanced lipophilicity and metabolic properties |
| Core NH Acidity | Determines hydrogen bonding potential and ionization state | May influence protein binding and pharmacokinetic properties |
| Ring Planarity | Impacts molecular recognition and ability to access binding pockets | Planar structure likely facilitates binding to specific targets |
The phenyl substituent at position 6 in our target compound may play a crucial role in molecular recognition, potentially engaging in π-π stacking interactions with aromatic residues in target proteins. Meanwhile, the ethyl group at position 1 could influence membrane permeability and distribution within biological systems. Understanding these structure-activity relationships can guide further optimization efforts, potentially leading to derivatives with enhanced potency and improved pharmacokinetic profiles.
Applications in Drug Development
The favorable physicochemical properties of imidazo[1,2-b]pyrazole derivatives, including 1-ethyl-6-phenyl-1H-imidazo[1,2-b]pyrazole, make them attractive candidates for drug development. The observed improvements in aqueous solubility compared to structurally related indole compounds suggest potential advantages in formulation and bioavailability . This is particularly important considering that poor solubility represents a major challenge in drug development, often limiting the clinical potential of otherwise promising compounds.
Research on related compounds indicates that the imidazo[1,2-b]pyrazole scaffold can function as a bioisosteric replacement for other heterocyclic systems, potentially offering improved properties while maintaining essential pharmacological activities. For example, substitution of an indole ring with a 1H-imidazo[1,2-b]pyrazole resulted in significantly improved aqueous solubility compared to the original drug structure . This suggests that 1-ethyl-6-phenyl-1H-imidazo[1,2-b]pyrazole might serve as a valuable scaffold in medicinal chemistry, offering opportunities for the development of compounds with enhanced physicochemical and pharmacokinetic properties.
Beyond traditional small-molecule drugs, the imidazo[1,2-b]pyrazole scaffold has potential applications in the development of molecular probes, fluorescent markers, and other diagnostic tools. The distinct electronic properties of these heterocyclic systems make them potentially valuable in various biomedical applications, extending beyond therapeutic interventions to include diagnostic and research tools.
Material Science Applications
Electronic and Optical Properties
The unique electronic structure of 1-ethyl-6-phenyl-1H-imidazo[1,2-b]pyrazole suggests potential applications in materials science, particularly in electronic and optical devices. Research on related heterocyclic compounds has demonstrated their utility in organic electronics, photovoltaics, and non-linear optical materials. The extended π-conjugation system in 1-ethyl-6-phenyl-1H-imidazo[1,2-b]pyrazole, combined with the presence of multiple nitrogen atoms, creates interesting electronic properties that can be exploited in various applications.
Of particular interest is the potential for these compounds to serve as push-pull dyes, with the imidazo[1,2-b]pyrazole scaffold functioning as an electron-rich component that can interact with electron-withdrawing groups to create systems with significant charge transfer character. Indeed, research has demonstrated that fragmentation of the pyrazole ring in related compounds can give access to push-pull dyes with a proaromatic (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile core . These systems exhibit interesting photophysical properties, potentially making them valuable in applications ranging from solar cells to biological imaging.
Comparative Analysis with Other Heterocyclic Materials
When compared with other heterocyclic systems commonly employed in materials science, 1-ethyl-6-phenyl-1H-imidazo[1,2-b]pyrazole offers distinct advantages. The nitrogen-rich nature of the imidazo[1,2-b]pyrazole core, combined with the phenyl substituent at position 6, creates a system with interesting electronic properties that can be tuned through further functionalization. Additionally, the relative planarity of the system makes it potentially valuable in applications requiring ordered molecular arrangements, such as organic field-effect transistors and organic light-emitting diodes.
Table 3: Comparison of 1-Ethyl-6-phenyl-1H-imidazo[1,2-b]pyrazole with Other Heterocyclic Systems in Materials Applications
| Heterocyclic System | Key Properties | Potential Applications | Advantages of 1-Ethyl-6-phenyl-1H-imidazo[1,2-b]pyrazole |
|---|---|---|---|
| Indole | Strong π-donor, high electron density | OLEDs, organic semiconductors | Improved solubility, tunable electronic properties |
| Thiophene | Sulfur-based, highly polarizable | Conductive polymers, photovoltaics | Better oxidative stability, unique electronic distribution |
| Triazole | Nitrogen-rich, hydrogen bonding capability | Coordination complexes, sensors | Balanced electronic properties, structural diversity |
| Carbazole | Extended aromatic system, high thermal stability | Blue emitters, hole transport materials | Potentially improved solubility and processability |
The balanced electronic properties of 1-ethyl-6-phenyl-1H-imidazo[1,2-b]pyrazole, combined with its structural versatility, make it a promising candidate for further exploration in materials science. Its potential applications extend beyond traditional electronic devices to include sensors, catalysts, and advanced functional materials with tailored properties.
Current Research and Future Perspectives
Recent Advances in Imidazo[1,2-b]pyrazole Research
Recent research on imidazo[1,2-b]pyrazole derivatives has focused on expanding synthetic methodologies, exploring biological activities, and developing applications in various fields. Advances in synthetic techniques, including regioselective functionalization approaches and one-pot multi-component reactions, have significantly enhanced the accessibility of these compounds . These methodological improvements have facilitated the development of diverse libraries of imidazo[1,2-b]pyrazole derivatives, enabling comprehensive structure-activity relationship studies and the identification of promising lead compounds for various applications.
In the field of medicinal chemistry, recent work has explored the potential of imidazo[1,2-b]pyrazole derivatives as anticancer agents, anti-inflammatory compounds, and modulators of various biological pathways. The discovery that 1H-imidazo[1,2-b]pyrazole can serve as an effective isosteric replacement for indole in pharmaceutical compounds represents a significant advance, potentially opening new avenues for drug development . This finding suggests that 1-ethyl-6-phenyl-1H-imidazo[1,2-b]pyrazole and related compounds might serve as valuable scaffolds for the development of drugs with improved properties compared to existing therapeutics.
Materials science research has increasingly recognized the potential of heterocyclic compounds like 1-ethyl-6-phenyl-1H-imidazo[1,2-b]pyrazole in various applications. The development of push-pull dyes based on the imidazo[1,2-b]pyrazole scaffold represents a promising direction, potentially leading to new materials for photovoltaics, organic electronics, and sensing applications . The unique electronic properties of these compounds, combined with their structural versatility, make them attractive candidates for further exploration in materials science.
Future Research Directions
Future research on 1-ethyl-6-phenyl-1H-imidazo[1,2-b]pyrazole and related compounds is likely to focus on several key areas. Further exploration of synthetic methodologies will continue to enhance the accessibility of these compounds, potentially enabling large-scale production and facilitating their application in various fields. Development of green chemistry approaches for the synthesis of imidazo[1,2-b]pyrazole derivatives represents an important direction, potentially reducing environmental impact and improving sustainability.
In the field of medicinal chemistry, comprehensive evaluation of the biological activities of 1-ethyl-6-phenyl-1H-imidazo[1,2-b]pyrazole and systematic exploration of structure-activity relationships will be crucial. Investigation of potential applications in specific therapeutic areas, such as oncology, immunology, and neurology, may reveal promising leads for drug development. Additionally, detailed studies of pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, will be essential for assessing the developmental potential of these compounds.
Materials science research may focus on the development of functional materials based on the imidazo[1,2-b]pyrazole scaffold, potentially leading to new electronic, photonic, and sensing devices. Exploration of supramolecular assemblies, coordination complexes, and polymeric materials incorporating 1-ethyl-6-phenyl-1H-imidazo[1,2-b]pyrazole may reveal interesting properties and applications. Additionally, computational studies to predict and understand the electronic, optical, and mechanical properties of these materials will guide experimental efforts and facilitate rational design.
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